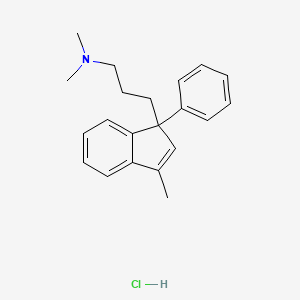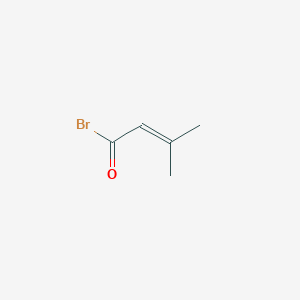
2-Butenoyl bromide, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoyl bromide, 3-methyl- is an organic compound with the molecular formula C5H7BrO. It is a derivative of butenoic acid, where the bromine atom is attached to the carbonyl carbon, and a methyl group is attached to the third carbon of the butenoic chain. This compound is known for its reactivity and is used in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butenoyl bromide, 3-methyl- can be synthesized through the bromination of 3-methyl-2-butenoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the carbonyl carbon.
Industrial Production Methods
In an industrial setting, the production of 2-butenoyl bromide, 3-methyl- involves the large-scale bromination of 3-methyl-2-butenoyl chloride using bromine gas. The process is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Butenoyl bromide, 3-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Addition Reactions: The double bond in the butenoyl chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or alcohols (ROH) are commonly used.
Electrophilic Addition: Reagents such as bromine (Br2), hydrogen bromide (HBr), or sulfuric acid (H2SO4) are used.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used.
Major Products
Substitution: Products include alcohols, amines, or ethers.
Addition: Products include dibromo compounds or haloalkanes.
Elimination: Products include alkenes or alkynes.
Scientific Research Applications
2-Butenoyl bromide, 3-methyl- is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: It is used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 2-butenoyl bromide, 3-methyl- involves its reactivity as an electrophile. The bromine atom attached to the carbonyl carbon makes the compound highly reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, leading to modifications in their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Butenoyl chloride, 3-methyl-: Similar structure but with a chlorine atom instead of bromine.
2-Butenoyl fluoride, 3-methyl-: Similar structure but with a fluorine atom instead of bromine.
2-Butenoyl iodide, 3-methyl-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-Butenoyl bromide, 3-methyl- is unique due to its specific reactivity profile. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. Compared to its chloride, fluoride, and iodide counterparts, the bromide derivative offers a distinct combination of reactivity and ease of handling in laboratory and industrial settings.
Properties
CAS No. |
10606-43-6 |
|---|---|
Molecular Formula |
C5H7BrO |
Molecular Weight |
163.01 g/mol |
IUPAC Name |
3-methylbut-2-enoyl bromide |
InChI |
InChI=1S/C5H7BrO/c1-4(2)3-5(6)7/h3H,1-2H3 |
InChI Key |
FUMUHWGRMISCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



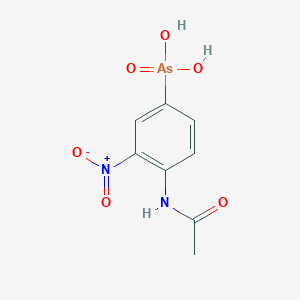
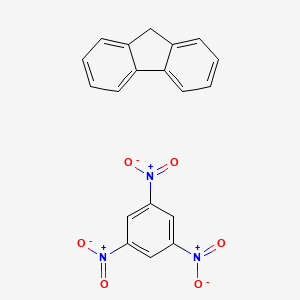
![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)

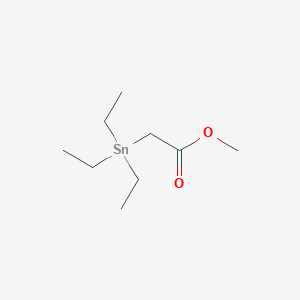
![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
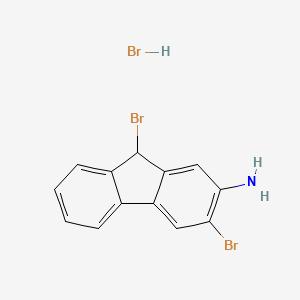
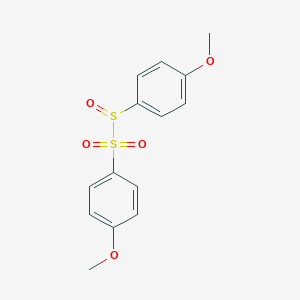
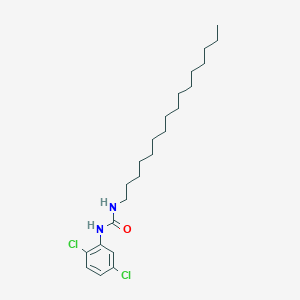
![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
